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Introduction
SRT1720 monohydrochloride is a synthetic small molecule that has been widely investigated

for its potential therapeutic benefits in various age-related and metabolic diseases. It is often

described as a specific activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase that

plays a crucial role in cellular metabolism, stress resistance, and longevity.[1][2] Animal studies

have demonstrated the efficacy of SRT1720 in extending lifespan, improving metabolic health

in models of obesity and type 2 diabetes, reducing inflammation, and showing potential in

cancer models.[3][4][5]

These application notes provide a comprehensive overview of the use of SRT1720 in animal

models, including detailed protocols, quantitative data from key studies, and visualizations of

relevant signaling pathways. It is important to note that while the majority of research points to

SRT1720 acting as a SIRT1 activator, some studies have questioned the direct activation

mechanism, suggesting its effects might be indirect or dependent on experimental conditions.

[6][7] Researchers should consider this ongoing discussion when interpreting their results.
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The following tables summarize the quantitative data from various preclinical studies

investigating the effects of SRT1720 in different animal models.

Table 1: Effects of SRT1720 on Lifespan and Healthspan in Mice
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Animal
Model

Diet
SRT1720
Dose

Administr
ation
Route

Duration
Key
Findings

Referenc
e(s)

C57BL/6J

Mice

Standard

Diet (SD)

100

mg/kg/day

Dietary

Supplemen

tation

Lifelong

(from 6

months of

age)

Mean

lifespan

increased

by 8.8%;

Reduced

body

weight and

body fat

percentage

; Improved

muscle

function

and motor

coordinatio

n.[3][8]

[3][8]

C57BL/6J

Mice

High-Fat

Diet (HFD)

100

mg/kg/day

Dietary

Supplemen

tation

Lifelong

Increased

mean

lifespan by

21.7% and

median

survival by

22 weeks

compared

to HFD

controls.[3]

[3]

B6D2F1

Mice (Old)

Standard

Diet

100

mg/kg/day

Not

Specified

4 weeks Restored

aortic

SIRT1

expression

and

activity;

Improved

endotheliu

[9][10]
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m-

dependent

dilation.[9]

[10]

ob/ob Mice
High-Fat

Diet (HFD)

30

mg/kg/day

& 100

mg/kg/day

Oral

Gavage
13 days

No

significant

effect on

lowering

plasma

glucose or

improving

mitochondr

ial capacity

was

observed

in this

particular

study.[6]

[6]

Table 2: Effects of SRT1720 on Metabolic Parameters in Rodent Models of Diabetes and

Obesity
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Animal
Model

Condition
SRT1720
Dose

Administr
ation
Route

Duration
Key
Findings

Referenc
e(s)

Diet-

Induced

Obese

(DIO) Mice

Obesity,

Hyperglyce

mia

100

mg/kg/day

Oral

Gavage
10 weeks

Reduced

fed plasma

glucose

levels;

Improved

glucose

tolerance;

Reduced

plasma

insulin

levels.[4]

[4]

Lepob/ob

Mice

Genetic

Obesity,

Diabetes

100

mg/kg/day

Oral

Gavage
1 week

Significantl

y reduced

fasting

blood

glucose to

near-

normal

levels.[4]

[4]

Zucker

fa/fa Rats

Genetic

Obesity,

Insulin

Resistance

Not

Specified

Not

Specified
4 weeks

Significantl

y lower fed

blood

glucose;

Improved

glucose

and insulin

responses

during an

oral

glucose

tolerance

test.[4][11]

[4][11]
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MSG Mice

Nonalcohol

ic Fatty

Liver

Disease

(NAFLD)

Not

Specified

Not

Specified

Not

Specified

Reduced

liver

triglyceride

content

and

aminotrans

ferase

levels;

Reduced

expression

of lipogenic

genes.[12]

[12]

High

Fructose

Diet-

induced

Pre-

diabetic

Rats

Insulin

Resistance

5

mg/kg/day

Intraperiton

eal (i.p.)
8 weeks

Reduced

fasting

blood

glucose,

insulin

resistance,

and serum

insulin

levels.[13]

[13]

Table 3: Anti-inflammatory and Anti-cancer Effects of SRT1720 in Mouse Models
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Animal
Model

Condition
SRT1720
Dose

Administr
ation
Route

Duration
Key
Findings

Referenc
e(s)

OVA-

induced

Asthma

Model

Asthma
Not

Specified

Not

Specified

Not

Specified

Suppresse

d

inflammatio

n.[3]

[3]

Multiple

Myeloma

Xenograft

Model

Multiple

Myeloma
200 mg/kg

Intravenou

s (i.v.)

7 weeks (2

consecutiv

e

days/week)

Inhibited

tumor

growth;

Increased

apoptosis

and

decreased

proliferatio

n in

tumors. No

observed

toxicity.[5]

[5]

LPS/D-Gal-

induced

Fulminant

Hepatitis

Model

Fulminant

Hepatitis
5-20 mg/kg

Intraperiton

eal (i.p.)

Single

Dose

Significantl

y alleviated

fulminant

hepatitis

and

improved

survival

rate.[2]

[2]

Experiment

al

Osteoarthri

tis Model

Osteoarthri

tis
25 mg/kg

Intraperiton

eal (i.p.)

Twice

weekly

until

sacrifice

Attenuated

the

progressio

n of

osteoarthrit

is.[14]

[14]
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Sepsis

Model

(CLP)

Sepsis
5 and 20

mg/kg

Not

Specified

5 hours

post-sepsis

induction

Reduced

organ

injury

(liver);

Decreased

inflammato

ry markers.

[15]

[15]

Klebsiella

pneumonia

e

Pneumose

psis Model

Pneumose

psis
20 mg/kg

Intraperiton

eal (i.p.)

Before and

24h after

inoculation

Reduced

lung

pathology

and

bacterial

disseminati

on.[16]

[16]

Experimental Protocols
Protocol 1: Lifespan and Healthspan Study in Mice on
Standard and High-Fat Diets
Objective: To evaluate the long-term effects of SRT1720 on lifespan and age-related

physiological decline.

Animal Model: C57BL/6J mice.

Methodology:

Animal Housing and Diet:

House mice under standard conditions (20-25°C, 12-hour light/dark cycle) with ad libitum

access to food and water.[2][3]

At 6 months of age, divide mice into four groups:

Standard Diet (SD): AIN-93G.[3]
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SD + SRT1720: AIN-93G supplemented with 1.33 g/kg SRT1720 (to achieve ~100

mg/kg/day).[3]

High-Fat Diet (HFD): AIN-93G modified to provide 60% of calories from fat.[3]

HFD + SRT1720: HFD supplemented with 2 g/kg SRT1720 (to achieve ~100

mg/kg/day).[3]

Drug Administration:

SRT1720 is incorporated directly into the diet for continuous administration.

Monitoring and Data Collection:

Record survival daily.

Measure body weight and food intake bi-weekly.[17]

Perform healthspan assessments at regular intervals (e.g., 13, 18, 24 months of age):

Motor Coordination: Rotarod performance test. Acclimatize mice to the rotarod at a

constant speed before testing. Conduct multiple trials with accelerating speed (e.g., 4 to

40 rpm over 5 minutes) and record latency to fall.[3][17]

Body Composition: Measure fat and lean mass using nuclear magnetic resonance

(NMR) spectroscopy.[17][18]

Metabolic Health: Perform glucose tolerance tests (GTT) and insulin tolerance tests

(ITT). Measure serum levels of cholesterol, LDL, and markers of liver and kidney

function (AST, creatinine).[3]

Necropsy and Histology:

Perform necropsies on moribund or deceased animals to determine the cause of death

and assess pathology.

Collect tissues for histological analysis to evaluate age-related changes and pathologies.
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Experimental Setup

Long-Term Monitoring

Endpoint Analysis

C57BL/6J Mice
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Periodic Healthspan Assessments
(Rotarod, NMR, GTT, ITT)

Necropsy on Moribund/
Deceased Mice

Histological Analysis
of Tissues

Click to download full resolution via product page

Caption: Workflow for a long-term SRT1720 lifespan and healthspan study in mice.

Protocol 2: Evaluation of SRT1720 in a Diet-Induced
Obesity (DIO) Mouse Model
Objective: To assess the efficacy of SRT1720 in improving metabolic parameters in a mouse

model of type 2 diabetes.

Animal Model: C57BL/6J mice.
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Methodology:

Induction of Obesity:

Feed male C57BL/6J mice a high-fat diet (60% of calories from fat) for a specified period

(e.g., 10 weeks) to induce obesity and insulin resistance.[4]

Drug Administration:

Prepare SRT1720 monohydrochloride for oral gavage.

Administer SRT1720 (e.g., 100 mg/kg body weight) or vehicle control once daily by oral

gavage.[4]

Metabolic Phenotyping:

Glucose Homeostasis:

Monitor fed and fasting blood glucose levels regularly.

Perform an intraperitoneal glucose tolerance test (IPGTT): After a period of fasting,

administer a glucose bolus (e.g., 2 g/kg) intraperitoneally and measure blood glucose at

various time points (e.g., 0, 15, 30, 60, 120 minutes).[19]

Perform an insulin tolerance test (ITT): Administer insulin intraperitoneally and measure

blood glucose at specified intervals.[19]

Plasma Analysis:

Collect blood samples to measure plasma insulin levels.[19]

Tissue Analysis:

At the end of the study, harvest tissues such as skeletal muscle.

Measure mitochondrial capacity by assessing citrate synthase activity.[19]
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Caption: Experimental workflow for evaluating SRT1720 in a DIO mouse model.

Protocol 3: In Vivo Anti-Tumor Efficacy in a Multiple
Myeloma Xenograft Model
Objective: To determine the anti-cancer activity of SRT1720 in a mouse xenograft model of

multiple myeloma.

Animal Model: Severe combined immunodeficient (SCID) mice.

Methodology:

Tumor Cell Implantation:
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Subcutaneously inject human multiple myeloma cells (e.g., RPMI-8226) into the right flank

of SCID mice.

Tumor Growth and Randomization:

Monitor tumor growth by measuring tumor volume.

When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and

control groups.[5]

Drug Administration:

Administer SRT1720 (e.g., 200 mg/kg) or vehicle control intravenously.[5]

The treatment schedule can be, for example, two consecutive days per week for a total of

7 weeks.[5]

Efficacy Evaluation:

Measure tumor volume regularly (e.g., twice a week) using calipers.

Monitor animal body weight and overall health for any signs of toxicity.

Endpoint Analysis:

At the end of the study, euthanize the mice and harvest the tumors.

Perform immunohistochemical (IHC) analysis on tumor sections for markers of apoptosis

(e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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